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molecular formula C11H13ClN2O B161519 (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone CAS No. 90287-80-2

(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone

Cat. No. B161519
M. Wt: 224.68 g/mol
InChI Key: QXCABBOLSRZFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196104B2

Procedure details

To 2-chloroisonicotinic acid (1.0 g, 6.35 mmol) in dry CH2Cl2 (50 mL) was added piperidine (1.3 mL, 12.69 mmol), DIEA (2.2 mL, 12.69 mmol), HATU (1.2 g, 3.17 mmol), and EDCI (1.3 g, 6.98 mmol). The mixture was stirred under N2 at RT for 15 h. Solvent was removed and the crude compound was purified by chromatography on silica gel. Elution with hexane:acetone mixture (80:20) gave a white solid. MS m/z: 225.1 (M+H). Calc'd. for C11H13ClN2O-224.07.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=O.[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN=C=NCCCN(C)C>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:7])[CH:8]=[CH:9][N:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Name
Quantity
1.3 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
2.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.2 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
1.3 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under N2 at RT for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude compound was purified by chromatography on silica gel
WASH
Type
WASH
Details
Elution with hexane
CUSTOM
Type
CUSTOM
Details
acetone mixture (80:20) gave a white solid

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
ClC1=NC=CC(=C1)C(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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